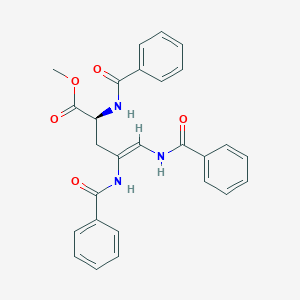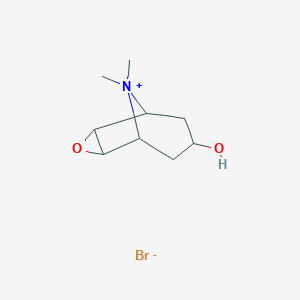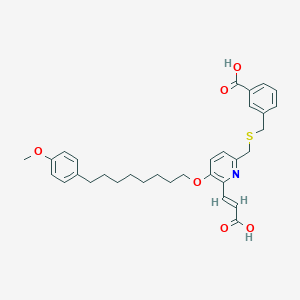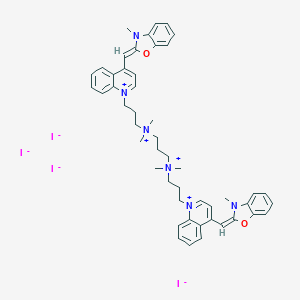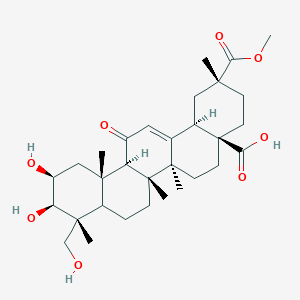
Esculentagenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esculentagenin is a bioactive compound found in plants, particularly in the roots of plants belonging to the genus Smilax. It is a steroidal saponin, which means it has a steroid-like structure and exhibits soap-like properties. Esculentagenin has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wissenschaftliche Forschungsanwendungen
Triterpenoid and Saponin Characterization
A key study on Esculentagenin involved its isolation from the roots of Phytolacca esculenta, leading to the characterization of a new triterpenoid and its glycoside, esculentoside M. This was a significant advancement in understanding the chemical composition of Esculentagenin and its derivatives (Yang-hua, 1991).
Antimicrobial Peptides in Agriculture
Research has demonstrated the effectiveness of esculentin-1, an antimicrobial peptide from Rana esculenta, against a variety of microorganisms, including plant pathogens. This peptide, when genetically engineered into Nicotiana tabacum, conferred enhanced resistance to bacterial and fungal phytopathogens, highlighting its potential application in agricultural biotechnology for crop protection (Ponti et al., 2003).
Medical Research on Peptide Analogues
Another study explored the production of analogues of esculentin-1 through recombinant expression in Escherichia coli. These analogues retained the biological activity of the natural peptide, suggesting potential applications in medical research and antimicrobial therapy (Ponti et al., 1999).
Reproductive Biology in Amphibians
A comprehensive overview of research on the Comparative Endocrinology of reproduction using Rana esculenta as a model system has provided valuable insights. This research has contributed significantly to understanding the regulatory peptides involved in the reproductive biology of amphibians, which could have broader implications in the field of endocrinology (Di Fiore et al., 2020).
Cardiovascular Health Research
The water-soluble protein from Phascolosoma esculenta has been studied for its angiotensin I-converting enzyme (ACE) inhibitory activity, which has implications in cardiovascular health research. A novel ACE inhibitory peptide, isolated from the hydrolysate, showed potential as a natural ingredient for functional foods or pharmaceuticals against hypertension (Du et al., 2013).
Eigenschaften
CAS-Nummer |
140231-40-9 |
|---|---|
Produktname |
Esculentagenin |
Molekularformel |
C31H46O8 |
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aS,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C31H46O8/c1-26(25(38)39-6)9-11-31(24(36)37)12-10-29(4)17(18(31)14-26)13-19(33)22-27(2)15-20(34)23(35)28(3,16-32)21(27)7-8-30(22,29)5/h13,18,20-23,32,34-35H,7-12,14-16H2,1-6H3,(H,36,37)/t18-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1 |
InChI-Schlüssel |
UDGHUYMQCJZOHS-BUPAAZKASA-N |
Isomerische SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Synonyme |
11-oxo-3-O-methyloleanata-12-en-2 beta,3 beta,23-trihydroxy-28-oic acid esculentagenin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



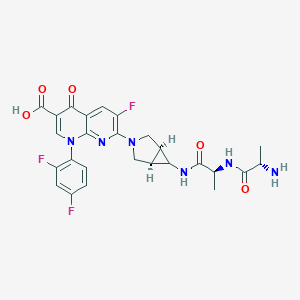
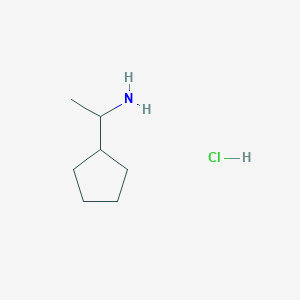
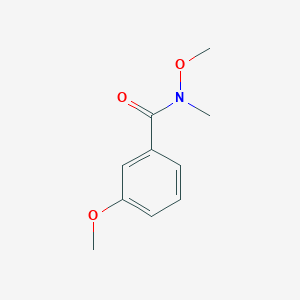
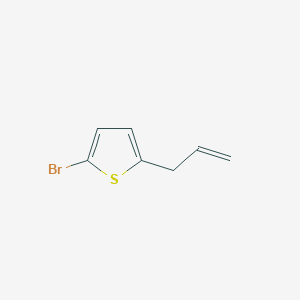
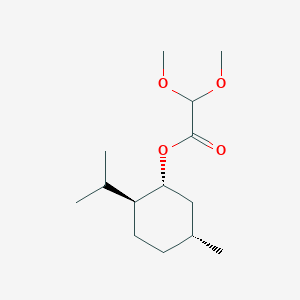
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
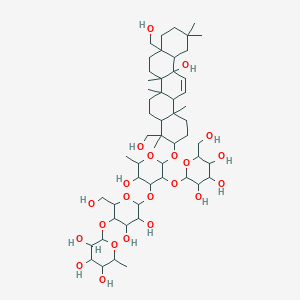
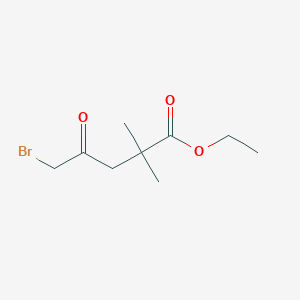
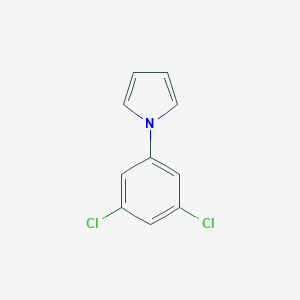
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
